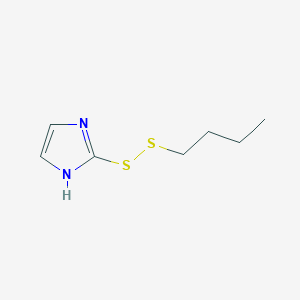

![molecular formula C15H21F3O2Si B132663 4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone CAS No. 87736-75-2](/img/structure/B132663.png)

4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone

Übersicht

Beschreibung

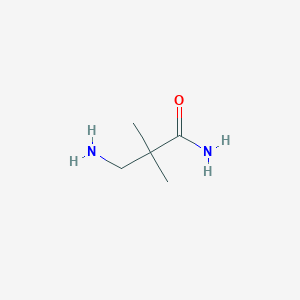

4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C15H21F3O2Si . It is a colorless to almost colorless transparent liquid .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyldimethylsilyl (TBDMS) ethers with other reagents . For instance, a sequential one-pot synthesis for the oxidation of primary and secondary TBDMS ethers uses the presence of PhIO or PhI (OAc) 2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile .

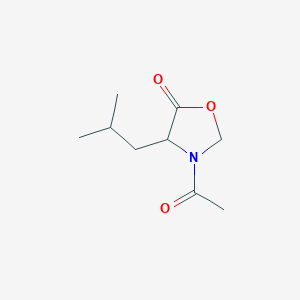

Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyldimethylsilyloxy group attached to a benzyl group, which is further attached to a trifluoroacetyl group . The average mass of the molecule is 318.41 Da .

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the molecule can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Physical And Chemical Properties Analysis

This compound has a boiling point of 145 °C at 0.8 mmHg and a flash point of 148 °C . It has a refractive index of 1.47 and a density of 1.09 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

The synthesis of 4’-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone involves interesting transformations, such as the intramolecular thermal Huisgen azide–alkyne cycloaddition . Researchers have explored its potential as a building block in organic synthesis. Additionally, partially saturated [1,2,3]triazolo[1,5-a]pyridine moieties (to which this compound belongs) have been investigated as side chains in novel potassium channel modulators for nervous system disorders . Medicinal chemistry applications include Ca^2+ channel inhibitors, α1-adrenoreceptor blockers, and neural nitric oxide synthase inhibitors.

Ionic Liquids and Metal Ion Extraction

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has found application in the construction of bicyclic fused triazolium ionic liquids. These low-viscosity ionic liquids are designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides . Their potential extends to dye-sensitized solar cells.

Callus Cultures and Phytochemical Quantification

In plant biology, related compounds like 4-methyl-2-trimethylsililoxy-acetophenone have been quantified in callus cultures . Understanding their presence and role in plant metabolism contributes to our knowledge of phytochemicals.

Wirkmechanismus

Target of Action

Tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They are particularly useful for protecting hydroxyl groups during reactions .

Mode of Action

The compound interacts with its targets by forming a silyl ether bond. This bond is relatively stable under a variety of conditions, making it an effective protecting group . The TBDMS group can be removed under mildly acidic conditions or by treatment with fluoride ions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. In general, the use of TBDMS ethers can influence the course of organic synthesis reactions by preventing unwanted side reactions involving the protected hydroxyl groups .

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point and density , suggest that it may have low water solubility and could be lipophilic. These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the compound’s action is the protection of sensitive functional groups during chemical reactions. This allows for more selective and controlled reactions, leading to higher yields and fewer unwanted byproducts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of fluoride ions can trigger the removal of the TBDMS group .

Eigenschaften

IUPAC Name |

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3O2Si/c1-14(2,3)21(4,5)20-10-11-6-8-12(9-7-11)13(19)15(16,17)18/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTKHPCHUVZRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516857 | |

| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone | |

CAS RN |

87736-75-2 | |

| Record name | 1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)